molecular formula C13H9F9O4 B030132 2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate CAS No. 50778-57-9

2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate

Cat. No. B030132
CAS RN: 50778-57-9
M. Wt: 400.19 g/mol
InChI Key: RXCBHSJSTYMELN-UHFFFAOYSA-N
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Patent
US06599922B2

Procedure details

Dissolve in 48 ml of toluene 12.0 g (0.03 mol) of trifluoroethanol 2,5-bis-trifluoroethoxybenzoate. Add 3.94 g (0.0345 mol) of 2-aminomethylpiperidine and heat the solution to a temperature of 80°±5° C. for 8 hours. Cool to 50° C. and add 36 ml of water. Carry out the separation at a temperature of 45°±5° C. Concentrate the organic phase under vacuum at a temperature of 35°±5° C. so as to eliminate as much toluene as possible. A semi-solid residue is obtained which is dissolved in 20 ml of methanol and concentrated again to a residue under vacuum. Methanol (40 ml) is then added and heated with refluxing until a yellow solution is obtained. Then cool until the crude base crystallizes, the precipitation is completed by adding 40 ml of water.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[NH2:8][CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][NH:11]1.O.[F:17][C:18]([F:42])([F:41])[CH2:19][O:20][C:21]1[CH:34]=[CH:33][C:32]([O:35][CH2:36][C:37]([F:40])([F:39])[F:38])=[CH:31][C:22]=1[C:23](OCC(F)(F)F)=[O:24]>CO>[CH:33]1[C:32]([O:35][CH2:36][C:37]([F:38])([F:39])[F:40])=[CH:31][C:22]([C:23]([NH:8][CH2:9][CH:10]2[NH:11][CH2:12][CH2:13][CH2:14][CH2:15]2)=[O:24])=[C:21]([O:20][CH2:19][C:18]([F:17])([F:41])[F:42])[CH:34]=1

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC1=C(C(=O)OCC(F)(F)F)C=C(C=C1)OCC(F)(F)F)(F)F
Step Two
Name
Quantity
3.94 g
Type
reactant
Smiles
NCC1NCCCC1
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
O
Step Four
Name
crude base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the solution to a temperature of 80°±5° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Carry out the separation at a temperature of 45°±5° C
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic phase under vacuum at a temperature of 35°±5° C. so as
CUSTOM
Type
CUSTOM
Details
A semi-solid residue is obtained which
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again to a residue under vacuum
ADDITION
Type
ADDITION
Details
Methanol (40 ml) is then added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing until a yellow solution
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
the precipitation
ADDITION
Type
ADDITION
Details
by adding 40 ml of water

Outcomes

Product
Name
Type
Smiles
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCC2CCCCN2)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06599922B2

Procedure details

Dissolve in 48 ml of toluene 12.0 g (0.03 mol) of trifluoroethanol 2,5-bis-trifluoroethoxybenzoate. Add 3.94 g (0.0345 mol) of 2-aminomethylpiperidine and heat the solution to a temperature of 80°±5° C. for 8 hours. Cool to 50° C. and add 36 ml of water. Carry out the separation at a temperature of 45°±5° C. Concentrate the organic phase under vacuum at a temperature of 35°±5° C. so as to eliminate as much toluene as possible. A semi-solid residue is obtained which is dissolved in 20 ml of methanol and concentrated again to a residue under vacuum. Methanol (40 ml) is then added and heated with refluxing until a yellow solution is obtained. Then cool until the crude base crystallizes, the precipitation is completed by adding 40 ml of water.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[NH2:8][CH2:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][NH:11]1.O.[F:17][C:18]([F:42])([F:41])[CH2:19][O:20][C:21]1[CH:34]=[CH:33][C:32]([O:35][CH2:36][C:37]([F:40])([F:39])[F:38])=[CH:31][C:22]=1[C:23](OCC(F)(F)F)=[O:24]>CO>[CH:33]1[C:32]([O:35][CH2:36][C:37]([F:38])([F:39])[F:40])=[CH:31][C:22]([C:23]([NH:8][CH2:9][CH:10]2[NH:11][CH2:12][CH2:13][CH2:14][CH2:15]2)=[O:24])=[C:21]([O:20][CH2:19][C:18]([F:17])([F:41])[F:42])[CH:34]=1

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC1=C(C(=O)OCC(F)(F)F)C=C(C=C1)OCC(F)(F)F)(F)F
Step Two
Name
Quantity
3.94 g
Type
reactant
Smiles
NCC1NCCCC1
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
O
Step Four
Name
crude base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat the solution to a temperature of 80°±5° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Carry out the separation at a temperature of 45°±5° C
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic phase under vacuum at a temperature of 35°±5° C. so as
CUSTOM
Type
CUSTOM
Details
A semi-solid residue is obtained which
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again to a residue under vacuum
ADDITION
Type
ADDITION
Details
Methanol (40 ml) is then added
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing until a yellow solution
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
the precipitation
ADDITION
Type
ADDITION
Details
by adding 40 ml of water

Outcomes

Product
Name
Type
Smiles
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCC2CCCCN2)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.